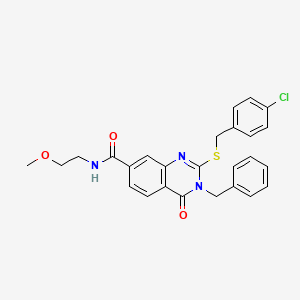

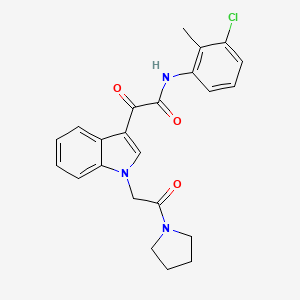

![molecular formula C18H18N2O3S2 B2980771 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1795087-39-6](/img/structure/B2980771.png)

2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been reported to possess various biological activities, including anti-inflammatory, antifungal, antihypertensive, and antibacterial properties .

Synthesis Analysis

Thiazole compounds can be synthesized through various methods. One common method involves the use of Lawesson’s reagent for the formation of heterocyclic compounds containing a sulfur atom . Another method involves the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to their aromaticity and the presence of reactive positions on the ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a similar odor to pyridine .Scientific Research Applications

Synthesis and Pharmaceutical Applications

Synthesis and Antibacterial Activity : The synthesis of compounds related to 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole has been achieved, demonstrating significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).

Cancer Treatment Potential : Compounds with a similar chemical structure have been identified as potent inhibitors of the kinesin spindle protein (KSP), indicating potential in cancer treatment. These compounds have shown efficacy in arresting cells in mitosis, leading to cellular death, and have a favorable pharmacokinetic profile (Theoclitou et al., 2011).

Neuroleptic Activity

- Potential Neuroleptic Agents : Synthesized compounds structurally related to 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole have been evaluated for neuroleptic activity, which could be relevant in the treatment of psychiatric disorders (Bajaj, Srivastava, & Kumar, 2003).

Antimicrobial and Anti-Inflammatory Applications

Antimicrobial and Anti-Inflammatory Properties : Various derivatives, including azetidin-2-ones, containing aryl sulfonate moiety, have shown good anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents in relevant medical conditions (Kendre, Landge, & Bhusare, 2012).

Antibacterial Activity in Agriculture : Sulfone derivatives containing related molecular structures have demonstrated effective antibacterial activities against plant pathogens like Xanthomonas oryzaepv. pv. oryzae, which causes rice bacterial leaf blight. These compounds can enhance plant resistance against bacterial diseases (Shi et al., 2015).

Antidiabetic and Renoprotective Effects : Some derivatives have shown significant antihyperglycemic and renoprotective activities, making them potential candidates for treating diabetes-related kidney diseases (Abeed, Youssef, & Hegazy, 2017).

Safety And Hazards

The safety and hazards of thiazole compounds can vary depending on their specific structure. Some thiazole compounds are intended for research use only and are not intended for human or veterinary use.

Future Directions

properties

IUPAC Name |

2-(1-benzylsulfonylazetidin-3-yl)oxy-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-6-5-9-16-17(13)19-18(24-16)23-15-10-20(11-15)25(21,22)12-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKAONZQXASNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)

![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)

![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)

![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)

![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)